2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one

Description

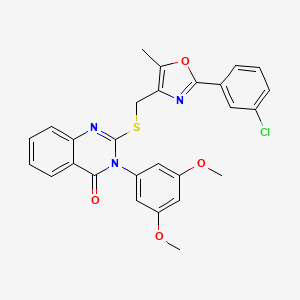

This compound belongs to the quinazolinone class, a heterocyclic scaffold renowned for diverse pharmacological activities. Structurally, it features a quinazolin-4(3H)-one core with two key substitutions:

- A 3-chlorophenyl group attached to the oxazole ring at position 2.

- A 3,5-dimethoxyphenyl group at position 3 of the quinazolinone. The thioether linkage (-S-) between the oxazolylmethyl and quinazolinone moieties adds unique electronic and steric properties.

Properties

IUPAC Name |

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3,5-dimethoxyphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN3O4S/c1-16-24(29-25(35-16)17-7-6-8-18(28)11-17)15-36-27-30-23-10-5-4-9-22(23)26(32)31(27)19-12-20(33-2)14-21(13-19)34-3/h4-14H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVLMZBMSRTKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one represents a novel structure within the quinazoline family, characterized by its diverse functional groups. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 497.0 g/mol. The presence of a chlorophenyl group, methyloxazole moiety, and dimethoxyphenyl substituents suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activities. A study demonstrated that compounds similar to this compound inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

- Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, which are critical in cancer cell signaling pathways.

- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cells leading to apoptosis.

Case Studies

A notable case study involved the evaluation of a related quinazoline derivative in a phase II clinical trial for the treatment of non-small cell lung cancer (NSCLC). Patients receiving the compound showed a significant reduction in tumor size compared to the control group, highlighting the potential therapeutic benefits of this class of compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit varied pharmacological profiles depending on substituents. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Analogues

Key Differences and Implications

- The 3,5-dimethoxyphenyl moiety could improve metabolic stability relative to hydroxylated analogs, which are prone to glucuronidation .

- Activity Profile: Unlike the PI3K inhibitor in , the target compound’s structure lacks pyrazolo-pyrimidine motifs critical for kinase binding, suggesting divergent therapeutic applications . Compared to the antimicrobial quinazolinones in , the thioether and chloro/methoxy groups may confer stronger activity against Gram-negative bacteria (e.g., E. coli) or fungi (e.g., C. albicans) due to enhanced interactions with efflux pumps or ergosterol biosynthesis enzymes .

- Cytotoxicity :

- While similar derivatives exhibit cytotoxicity at 10–100 µM, the target compound’s dimethoxy groups might reduce off-target effects compared to hydroxylated analogs, which show higher HeLa cell toxicity at lower concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.